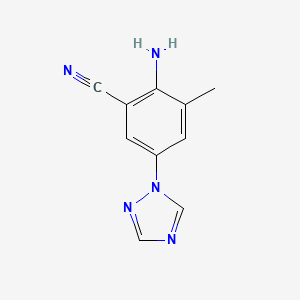
1-(4-Amino-3-cyano-5-methylphenyl)-1,2,4-triazole
Cat. No. B8324477
M. Wt: 199.21 g/mol
InChI Key: SMHAFJGWSMTKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04783467
Procedure details


Diisobutylalumnium hydride (11.1 cm3 of a 1.5M solution in toluene) was added dropwise at 0° to a stirred suspension of 1-(4-amino-3-cyano-5-methylphenyl)-1,2,4-triazole (15 g) in THF (20 cm3). The solution was stirred at room temperature for 0.5 hours, heated under reflux for 2 hours, cooled, and treated with methanol (1 cm3) and water (100 cm3). Solid material was filtered off and washed with methanol (50 cm3) and the filtrate was evaporated in vacuo. The residue was taken into 2M hydrochloric acid (20 cm3), warmed for 10 minutes at 100° , and cooled. The solution was neutralised with saturated aqueous sodium carbonate solution and extracted with chloroform (4×50 cm3). The combined organic extracts were dried (MgSO4) and evaporated to give an oil which was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with ethyl acetate. Combination and evaporation of appropriate fractions followed by recrystallisation from ethyl acetate/hexan afforded the title compound, m.p. 209°-211° (1.27 g), characterised by n.m.r. and i.r. spectroscopy.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
15 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[H-].[NH2:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[CH:5][C:4]=1[C:15]#N.C[OH:18].O>C1(C)C=CC=CC=1.C1COCC1>[NH2:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[CH:5][C:4]=1[CH:15]=[O:18]
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1C)N1N=CN=C1)C#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at room temperature for 0.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Solid material was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol (50 cm3)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed for 10 minutes at 100°
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform (4×50 cm3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Combination and evaporation of appropriate fractions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by recrystallisation from ethyl acetate/hexan
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

